molecular formula C25H27ClN2O5 B11364670 2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

Cat. No.: B11364670
M. Wt: 470.9 g/mol
InChI Key: MGRVATBBOFRTGQ-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic organic compound. It is characterized by its complex structure, which includes a chlorinated phenoxy group, a pyridinyl group, and a trimethoxybenzyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol. This is followed by the reaction with chloroacetic acid to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid.

    Formation of the Pyridinyl Intermediate: Pyridine-2-amine is reacted with 3,4,5-trimethoxybenzyl chloride to form N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)amine.

    Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the pyridinyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the nitro groups if present in derivatives.

    Substitution: The chloro group on the phenoxy ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: A simpler analog with similar phenoxy structure.

    N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)amine: Shares the pyridinyl and trimethoxybenzyl groups.

Uniqueness

The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide lies in its combined structural features, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C25H27ClN2O5

Molecular Weight

470.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C25H27ClN2O5/c1-16-10-19(11-17(2)24(16)26)33-15-23(29)28(22-8-6-7-9-27-22)14-18-12-20(30-3)25(32-5)21(13-18)31-4/h6-13H,14-15H2,1-5H3

InChI Key

MGRVATBBOFRTGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=N3

Origin of Product

United States

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